2-Fluoro-6-iodotoluene
Overview
Description
2-Fluoro-6-iodotoluene: is an organic compound with the molecular formula C7H6FI . It is a derivative of toluene, where the hydrogen atoms at positions 2 and 6 of the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-iodotoluene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives. For instance, starting with 2-fluorotoluene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:
2-Fluorotoluene+I2+Oxidizing Agent→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, with palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium or nickel catalysts, with bases like potassium carbonate.
Major Products:
Substitution: Derivatives with different functional groups replacing iodine.
Oxidation: 2-Fluoro-6-iodobenzaldehyde or 2-fluoro-6-iodobenzoic acid.
Coupling: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry: 2-Fluoro-6-iodotoluene is used as a building block in organic synthesis. Its reactivity makes it valuable for creating more complex molecules through various coupling reactions.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-fluoro-6-iodotoluene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, facilitated by a catalyst. In oxidation reactions, the methyl group is converted to an aldehyde or acid through the action of an oxidizing agent. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 2-Fluoro-6-iodobenzaldehyde
- 2-Fluoro-6-iodobenzoic acid
- 2-Fluoro-6-methylbenzonitrile
Comparison: 2-Fluoro-6-iodotoluene is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity compared to other similar compounds. For instance, 2-fluoro-6-iodobenzaldehyde and 2-fluoro-6-iodobenzoic acid have different functional groups, leading to different chemical behaviors and applications. The presence of the methyl group in this compound also influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-fluoro-3-iodo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPXWJMFEVAKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379072 | |
Record name | 2-Fluoro-6-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-85-6 | |
Record name | 1-Fluoro-3-iodo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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